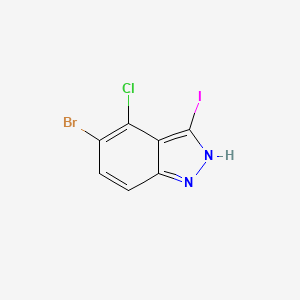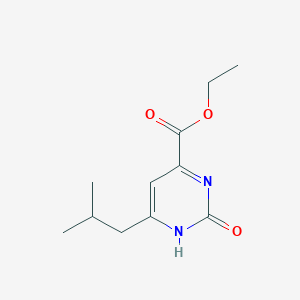
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 4-position and an ethan-1-ol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxynaphthalen-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one yields this compound.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 1-(4-methoxynaphthalen-1-yl)ethan-1-one.
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethan-1-ol groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: The oxidized form of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both a methoxy group and an ethan-1-ol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |
Clave InChI |
VFAWJOBDNPJYHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)






![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)




![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)
![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
